molecular formula C25H28N2O6 B1337733 (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid CAS No. 1034574-30-5

(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid

货号: B1337733
CAS 编号: 1034574-30-5
分子量: 452.5 g/mol
InChI 键: ZVHNNCSUTNWKFC-NRFANRHFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Comparative Analysis of Boc/Fmoc Orthogonal Protecting Group Architecture

The compound uniquely incorporates both Boc and Fmoc protecting groups, which are orthogonal in their chemical stability and deprotection conditions. The Boc group is acid-labile and typically removed using trifluoroacetic acid, whereas the Fmoc group is base-labile and cleaved under mild basic conditions such as piperidine treatment. This orthogonality allows selective deprotection strategies in multi-step peptide synthesis, enabling sequential functionalization of the piperazine nitrogen atoms without cross-reactivity.

Comparatively, compounds lacking either protecting group show reduced versatility. For example, 1-N-Boc-2-piperazine carboxylic acid without the Fmoc group is less adaptable for selective amine protection, and 4-N-Fmoc-2-piperazine carboxylic acid without Boc limits orthogonal synthetic routes. The presence of both groups in (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid enhances its utility as a synthetic intermediate, allowing precise control over amine reactivity and facilitating complex peptide or peptidomimetic assembly.

Conformational Dynamics via NMR Spectroscopy and Computational Modeling

Nuclear magnetic resonance spectroscopy, particularly proton (1H) and carbon (13C) NMR, provides detailed insights into the conformational dynamics of this compound. The Boc group exhibits characteristic methyl proton signals near δ 1.4 ppm, while the Fmoc aromatic protons resonate between δ 7.2 and 7.8 ppm. These chemical shifts confirm the presence and integrity of the protecting groups.

Advanced NMR techniques such as nuclear Overhauser effect spectroscopy (NOESY) reveal spatial proximities between protons, indicating conformational preferences of the piperazine ring and the orientation of protecting groups. The restricted rotation around the nitrogen-substituent bonds, especially involving the bulky Fmoc group, leads to slow exchange behavior observable in NMR time scales, confirming conformational rigidity in certain molecular regions.

Complementary computational modeling, including density functional theory calculations, supports these observations by estimating energy barriers for rotation and conformational interconversions. For example, energy barriers exceeding 17 kcal/mol have been reported for similar N-heterocyclic systems, indicating significant conformational stability. Computational studies also show that the planar Fmoc scaffold undergoes slight twisting influenced by the chiral center and substituent interactions, with twisting angles varying up to approximately 16°, which affects the molecular recognition properties of the compound.

Data Table: Key Molecular and Spectroscopic Parameters of this compound

Parameter Value / Description Reference
Molecular Formula C25H28N2O6
Molecular Weight 452.50 g/mol
Stereochemistry (S) at 2-position of piperazine ring
Boc Group Proton NMR Shift δ ~1.4 ppm (methyl protons)
Fmoc Group Proton NMR Shift δ 7.2–7.8 ppm (aromatic protons)
Energy Barrier for Conformational Change >17 kcal/mol (estimated via DFT for related systems)
Orthogonal Deprotection Conditions Boc: acid-labile (TFA); Fmoc: base-labile (piperidine)

属性

IUPAC Name

(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-12-26(14-21(27)22(28)29)23(30)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHNNCSUTNWKFC-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427825
Record name (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034574-30-5
Record name (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Protection of the Piperazine Nitrogens

  • Step 1: Boc Protection at the 1-Position

    The synthesis begins with the selective protection of one nitrogen atom of piperazine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. This reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at ambient temperature. The Boc group is base-labile and provides steric hindrance to prevent over-protection.

  • Step 2: Fmoc Protection at the 4-Position

    After Boc protection, the second nitrogen is protected with the Fmoc group by reaction with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions, often using sodium carbonate or sodium bicarbonate in aqueous-organic biphasic systems. The Fmoc group is acid-stable but base-labile, allowing orthogonal deprotection strategies.

Introduction of the Carboxylic Acid Group at the 2-Position

  • The carboxylic acid functionality at the 2-position of the piperazine ring can be introduced either by:

  • The stereochemistry (S) is maintained by starting from chiral precursors or by chiral resolution methods.

Purification and Characterization

  • The crude product is purified by flash chromatography or recrystallization.

  • Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (both ^1H and ^13C), and Mass Spectrometry (MS) are employed to confirm purity (>95%) and structural integrity.

  • Typical NMR signals include Boc methyl protons at δ ~1.4 ppm and aromatic protons of Fmoc at δ 7.2–7.8 ppm. The molecular weight is confirmed by ESI-MS (molecular weight ~452.5 g/mol).

Step Reagents/Conditions Solvent Temperature Time Notes
Boc Protection Di-tert-butyl dicarbonate, triethylamine THF or DCM 0–25 °C 2–4 hours Base-labile protection, selective
Fmoc Protection Fmoc-Cl, sodium carbonate DCM/water biphasic 0–25 °C 3–6 hours Orthogonal protection to Boc
Carboxylation/Hydrolysis Carboxylation reagents or ester hydrolysis Varies Ambient Several hours Maintains stereochemistry (S)
Purification Flash chromatography or recrystallization Various Ambient Ensures >95% purity
  • Industrial synthesis follows the same fundamental steps but employs large-scale reactors and automated peptide synthesizers to optimize yield and purity.

  • Reaction parameters such as reagent stoichiometry, solvent choice, temperature, and reaction time are finely tuned to minimize side reactions like over-protection or incomplete substitution.

  • Continuous monitoring by in-line HPLC and spectroscopic methods ensures batch consistency.

  • The Boc group protects the 1-position nitrogen by forming a carbamate linkage, which is stable under neutral and basic conditions but cleavable under acidic conditions (e.g., trifluoroacetic acid).

  • The Fmoc group forms a carbamate linkage at the 4-position nitrogen, stable under acidic conditions but removable by mild bases such as piperidine, allowing selective deprotection.

  • The carboxylic acid at the 2-position remains reactive for further coupling reactions, such as amide bond formation in peptide synthesis.

Feature Description
Molecular Formula C25H28N2O6
Molecular Weight 452.5 g/mol
Protecting Groups Boc at N-1 (base-labile), Fmoc at N-4 (acid-stable)
Functional Group Carboxylic acid at C-2
Stereochemistry (S)-configuration
Typical Solvents THF, DCM, DMF
Typical Bases Triethylamine, sodium carbonate
Purification Methods Flash chromatography, recrystallization
Analytical Techniques HPLC, ^1H/^13C NMR, ESI-MS
  • The orthogonal protection strategy using Boc and Fmoc groups allows for selective deprotection and functionalization, facilitating the synthesis of complex peptides and peptidomimetics.

  • The stereochemical purity (S) is crucial for biological activity, especially in drug development.

  • The compound serves as a key intermediate in the synthesis of enzyme inhibitors and biologically active molecules targeting serine proteases and other enzymes.

科学研究应用

(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is widely used in:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of peptide-based drugs and as a building block for peptide synthesis.

    Medicine: In the design and synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: As a precursor in the manufacture of various chemical products and materials.

作用机制

The mechanism of action of (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is primarily related to its role as a protecting group in peptide synthesis. The Boc and Fmoc groups protect the piperazine ring during chemical reactions, preventing unwanted side reactions. The compound’s molecular targets and pathways are mainly involved in the stabilization and protection of intermediate compounds during synthesis.

相似化合物的比较

Comparison with Structurally Similar Compounds

Below is a detailed comparison of (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid with analogous compounds, focusing on molecular properties, protecting groups, and applications.

Compound Name Molecular Formula Molar Mass (g/mol) Protecting Groups Key Features Applications
This compound (CAS: 1034574-30-5) C25H28N2O6 452.50 Boc (N1), Fmoc (N4) Dual orthogonal protection; chiral C2 position (S-configuration) Peptide synthesis, enantioselective drug design
(R)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid (CAS: 209593-18-0) C25H28N2O6 452.50 Boc (N1), Fmoc (N4) R-enantiomer; identical protection but opposite stereochemistry Comparative studies in chiral recognition
4-Boc-1-Fmoc-2-piperazineacetic acid (CAS: 183742-34-9) C26H30N2O6 466.53 Boc (N4), Fmoc (N1) Acetic acid substituent at C2; altered steric and electronic properties Modified peptide backbones, linker chemistry
1-Boc-4-Cbz-Piperazine-2-Carboxylic Acid (CAS: 149057-19-2) C18H24N2O6 364.39 Boc (N1), Cbz (N4) Cbz group (acid-stable, hydrogenolysis-sensitive) Deprotection under non-acidic conditions
(S)-4-N-Boc-piperazine-2-carboxylic acid (CAS: 848482-93-9) C10H18N2O4 230.26 Boc (N4) Single Boc protection; simpler structure Intermediate for mono-protected piperazines

Key Research Findings

Stereochemical Impact on Reactivity

The S-configuration of this compound ensures high enantiomeric purity (>95% d.e.) in coupling reactions, as demonstrated in studies with (R)-1-phenylethylamine . In contrast, the R-enantiomer (CAS: 209593-18-0) exhibits distinct NMR and HPLC profiles due to stereochemical effects on rotamer equilibria .

Orthogonal Deprotection Efficiency

The Boc group (cleaved by trifluoroacetic acid) and Fmoc group (cleaved by piperidine) enable sequential deprotection without cross-reactivity. This contrasts with Cbz-protected analogs (e.g., CAS: 149057-19-2), which require hydrogenolysis for deprotection .

Solubility and Stability

The Fmoc group enhances hydrophobicity, reducing aqueous solubility compared to Cbz analogs. Computational studies on related piperazine-carboxylic acids highlight that substituents like acetic acid (CAS: 183742-34-9) modify electron density and hydrogen-bonding capacity, affecting reactivity in coupling reactions .

Commercial Availability and Pricing

This compound is priced at $395.00 per gram (Santa Cruz Biotechnology), reflecting its specialized applications . In comparison, simpler analogs like (S)-4-N-Boc-piperazine-2-carboxylic acid (CAS: 848482-93-9) are more cost-effective due to fewer synthetic steps .

生物活性

(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry and drug development due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthetic routes, and applications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms.
  • Boc Group : A tert-butoxycarbonyl protecting group that enhances stability.
  • Fmoc Group : A fluorenylmethyloxycarbonyl protecting group that allows for selective reactions during synthesis.
  • Carboxylic Acid Moiety : Provides acidic properties and reactivity.

The molecular formula is C25H28N2O6C_{25}H_{28}N_{2}O_{6}, with a molecular weight of 448.50 g/mol .

Synthesis

The synthesis typically involves several steps:

  • Protection of Piperazine : The piperazine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
  • Introduction of Fmoc Group : The Boc-protected piperazine is then reacted with Fmoc chloride under basic conditions to introduce the Fmoc group.
  • Formation of Carboxylic Acid : The final product is obtained through carboxylation, often involving carbon dioxide or other carboxylating agents.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperazine ring structure allows for modulation of neurotransmitter receptors, which is critical in developing treatments for neurological disorders .

Pharmacological Applications

Research indicates that this compound has potential applications in:

  • Antitumor Activity : Studies have shown that derivatives of piperazine can inhibit specific proteins involved in cancer progression, such as MCL-1, a member of the BCL-2 family implicated in tumor survival .
  • Enzyme Inhibition : The compound has been investigated as a potential inhibitor for various enzymes, which can lead to therapeutic effects in conditions like cancer and metabolic disorders .
  • Neuropharmacology : Its structural similarity to biologically active compounds makes it a candidate for drug development targeting neurological and psychiatric disorders .

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of this compound:

StudyFindings
Cheng et al. (2011)Demonstrated high selectivity in inhibiting Coactivator-associated arginine methyltransferase 1, suggesting potential for cancer therapy.
Ma and Tang (2014)Explored the enhancement of bioactivity through impregnation with bioactive substances, indicating improved therapeutic efficacy.
ResearchGate PublicationHighlighted structure-guided design efforts leading to potent inhibitors targeting MCL-1, showcasing the compound's relevance in cancer research .

常见问题

Q. What is the role of Boc and Fmoc protecting groups in the synthesis of (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid?

The Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups serve as orthogonal protecting agents for the amine functionalities on the piperazine ring. The Fmoc group is typically introduced first via reaction with fluorenylmethanol under basic conditions (e.g., sodium hydride), followed by Boc protection using tert-butyl chloroformate and a base like triethylamine . This sequential protection allows selective deprotection during peptide synthesis—Fmoc is cleaved under mild basic conditions (e.g., piperidine), while Boc requires stronger acids (e.g., TFA), enabling precise control over synthetic steps .

Q. What are the standard synthetic routes for this compound?

The primary synthesis involves:

Piperazine Ring Formation : Derived from ethylenediamine or serine derivatives.

Fmoc Protection : Reaction with fluorenylmethanol and a base (e.g., NaH) to introduce the Fmoc group.

Boc Protection : Treatment with tert-butyl chloroformate (Boc anhydride) under basic conditions (e.g., TEA).

Carboxylic Acid Functionalization : Oxidation or hydrolysis steps to introduce the carboxylic acid moiety .
Alternative methods start from chiral precursors like L-serine, enabling stereochemical control. For example, (S)-5-oxo-piperazine-2-carboxylic acid derivatives can be synthesized from L-serine and ethyl glyoxylate, followed by Boc/Fmoc protection .

Q. How is this compound purified and characterized in synthetic workflows?

Purification typically employs column chromatography (silica gel) or recrystallization. Characterization uses:

  • NMR : To confirm stereochemistry and protection group integrity (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons).
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight verification (e.g., [M+H]+ = 452.50 g/mol) .
  • HPLC : For assessing purity (>97% by HPLC) .

Advanced Questions

Q. How do the stereochemical and conformational properties of this compound influence its utility in peptide design?

The (S)-configuration at the piperazine-2-carboxylic acid position ensures compatibility with natural L-amino acids in peptide chains. NMR studies on tetrapeptides incorporating this moiety reveal distinct secondary structures:

  • Boc-Val-(S)-PCA-Gly-Leu-OMe : Exhibits cis-trans isomerization of the tertiary amide bond (40:60 ratio).
  • Boc-Val-(R)-PCA-Gly-Leu-OMe : Adopts γ-turn or type II β-turn conformations, highlighting stereochemistry-dependent folding . Computational modeling (DFT, MD simulations) can further predict backbone flexibility and hydrogen-bonding patterns critical for peptide-receptor interactions .

Q. What computational methods are recommended to analyze the electronic and structural properties of this compound?

  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO gap) to assess reactivity.
  • Natural Bond Orbital (NBO) Analysis : Evaluates hyperconjugative interactions (e.g., between Fmoc aromatic rings and the piperazine core).
  • Molecular Electrostatic Potential (MESP) : Maps charge distribution to predict nucleophilic/electrophilic sites .
    These methods are validated for analogous piperazine-carboxylic acids and can guide derivatization for enhanced bioactivity .

Q. How does this compound contribute to the development of NK1 receptor antagonists or antimicrobial agents?

Piperazine derivatives are key scaffolds in drug design due to their conformational rigidity and hydrogen-bonding capacity. For example:

  • NK1 Antagonists : Analogous compounds like vestipitant use piperazine cores to achieve sub-nanomolar receptor affinity. The Boc/Fmoc groups enable modular substitution for pharmacokinetic optimization .
  • Antimicrobial Agents : Piperazine-carboxylic acid derivatives show activity against Gram-positive bacteria (MIC = 2–8 µg/mL) via membrane disruption or enzyme inhibition .

Q. What strategies mitigate challenges in coupling this compound to resin-bound peptides during solid-phase synthesis?

  • Activation : Use HATU/DIPEA or DCC/HOBt to activate the carboxylic acid for amide bond formation.
  • Orthogonal Deprotection : Remove Fmoc with 20% piperidine/DMF, leaving Boc intact for subsequent cycles.
  • Side-Reaction Prevention : Low-temperature coupling (0–4°C) minimizes racemization .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。